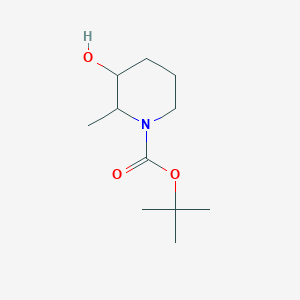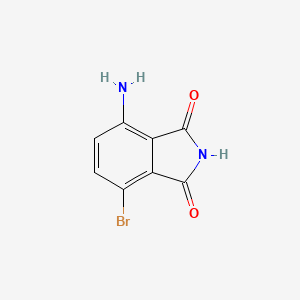![molecular formula C10H10Br2N4O B1376543 2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide CAS No. 1384428-31-2](/img/structure/B1376543.png)
2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide
Descripción general
Descripción
2-Bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide, also known as 2-BAP-HBr, is a synthetic compound with a wide range of applications in the scientific field. It is a highly versatile compound with unique properties that make it an attractive choice for research and experimentation. 2-BAP-HBr has been used in a variety of different fields, ranging from organic chemistry to biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Pyrazole Derivatives Pyrazole, a core component of the compound , plays a crucial role in the synthesis of biologically active compounds and serves as a synthons in organic chemistry. The synthesis involves steps like condensation and cyclization, leading to the creation of pyrazole appended heterocyclic skeletons. These derivatives exhibit a wide range of biological activities, emphasizing the importance of pyrazole in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Biological and Medicinal Applications
Drug-Target Interactions and SAR Analysis In the realm of medicinal applications, a review focusing on the tested small molecules against Fusarium oxysporum f. sp. Albedinis identified compounds, including those containing pyrazole units, with structure–activity relationship (SAR) interpretations. This specificity in SAR insights provides valuable information for further drug-target interaction studies (Kaddouri et al., 2022).
Metabotropic Glutamate Receptor Subtype Antagonists A study on the metabotropic glutamate receptor subtype 5 antagonists, which are crucial for CNS function, reviewed the utility of specific compounds including mGluR5 antagonists like MPEP and MTEP. These compounds are highlighted for their potential in neurodegeneration, addiction, anxiety, and pain management, indicating the significance of such compounds in neuroscience and pharmacology (Lea & Faden, 2006).
Heterocyclic N-Oxide Molecules in Synthesis and Medicine The heterocyclic N-oxide derivatives, including those from pyridine and indazole, hold importance in synthetic intermediates and biological applications. These compounds are extensively used in the formation of metal complexes, catalyst design, and medicinal applications, underscoring their versatility and potential in various scientific fields (Li et al., 2019).
Propiedades
IUPAC Name |
2-bromo-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O.BrH/c11-6-10(16)14-8-2-3-9(12-7-8)15-5-1-4-13-15;/h1-5,7H,6H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZVIYYYBGXOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)NC(=O)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine](/img/structure/B1376460.png)

![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)


![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)

![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)



![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)

